

Anandamide-d4 safety data sheet and handling precautions

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Compound of Interest

Compound Name: Anandamide-d4

Cat. No.: B1663722

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Anandamide-d4, a deuterated analog of the endogenous cannabinoid anandamide (AEA), serves as a critical internal standard for the precise quantification of AEA in biological samples. This guide provides comprehensive safety information, handling protocols, and technical data for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties

Anandamide-d4 shares its core structure with endogenous anandamide, with the substitution of four hydrogen atoms with deuterium on the ethanolamine moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analyses.

Property	Value	Source
Formal Name	N-(2-hydroxyethyl-1,1,2,2-d ₄)-5Z,8Z,11Z,14Z-eicosatetraenamide	[1]
Common Synonyms	AEA-d ₄ , Arachidonoyl Ethanolamide-d ₄	[1]
CAS Number	946524-40-9	[1][2]
Molecular Formula	C ₂₂ H ₃₃ D ₄ NO ₂	[1][2][3]
Molecular Weight	351.6 g/mol	[1][2]
Purity	≥98%	[2][4]
Formulation	Typically supplied as a solution in a solvent like ethanol.	[1]
Solubility	- Ethanol: ~25 mg/ml- DMSO: ~3 mg/ml- DMF: ~2 mg/ml	[1]

Safety Data and Handling Precautions

While **Anandamide-d₄** is not classified as a hazardous substance according to the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to good laboratory practice is essential.[3] The following precautions are based on safety data sheets for **Anandamide-d₄** and its non-deuterated parent compound, anandamide.

Hazard Identification and First Aid

The material has not been classified as harmful by ingestion, but it may still pose a risk to individuals with pre-existing organ damage.[5] Direct personal contact, including inhalation, should be avoided.[5]

Exposure Route	First Aid Measure
Inhalation	Move the person to fresh air.[3]
Skin Contact	Wash the affected area with soap and water.[3]
Eye Contact	Rinse thoroughly with plenty of water for at least 15 minutes, making sure to lift the lower and upper eyelids.[3]
Ingestion	Rinse mouth with water.[3]

Handling, Storage, and Personal Protection

Proper handling and storage are crucial to maintain compound integrity and ensure personnel safety.

Aspect	Precaution
Handling	Handle in accordance with good industrial hygiene and safety practices.[3] Use in a well-ventilated area and avoid all personal contact.[5] Do not eat, drink, or smoke when handling.[5]
Storage	Store at -20°C in the original container.[2] Keep containers securely sealed and protect them from physical damage.[5] Store away from incompatible materials and ignition sources.[5]
Personal Protection	- Eye/Face Protection: Wear safety glasses with side shields or goggles.[3]- Hand Protection: Wear protective gloves.- Respiratory Protection: Use a dust respirator if generating dust.[5]- General: Eyewash stations and ventilation systems should be available.[3]

Spill Management and Fire Safety

Situation	Procedure
Minor Spills	Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Vacuum or sweep up the material and place it in suitable containers for disposal.[5]
Major Spills	Clear the area of personnel and move upwind. Stop the leak if it is safe to do so. Contain the spill with sand, earth, or vermiculite. Collect the recoverable product into labeled containers.[5]
Fire Fighting	The substance is combustible.[5] In case of fire, toxic fumes of carbon monoxide and nitrogen oxides may be emitted.[5]

Toxicological Data

Toxicological studies have been conducted on the parent compound, anandamide. The data is considered relevant for its deuterated analog under normal laboratory use.

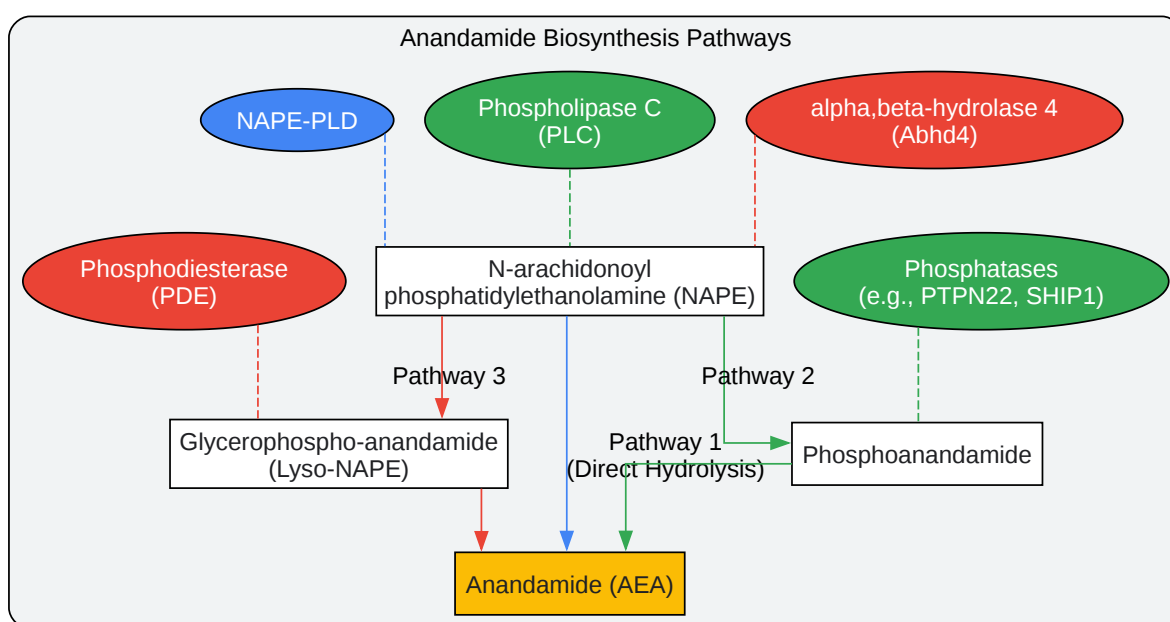
Study Type	Result	Conclusion	Source
Acute Oral Toxicity	No Observed Effect Level (NOEL) of 2,000 mg/kg body weight.	Considered to have low acute oral toxicity.	[6] [7]
90-Day Repeated Dose Oral Toxicity	No Observed Adverse Effect Level (NOAEL) is considered to be 2,000 mg/kg body weight/day.	Low subchronic toxicity.	[6] [7]
Bacterial Reverse Mutagenesis (Ames test)	No mutagenic activity was exhibited.	Non-mutagenic.	[6] [7]
In Vitro Mammalian Chromosomal Aberration	No significant increases in the number of aberrant cells.	No evidence of clastogenicity.	[6] [7] [8]
In Vivo Mammalian Erythrocyte Micronucleus	No differences in micronucleus frequency were observed.	Non-mutagenic in vivo.	[6]
Neurotoxicity	Central administration of high doses of AEA in vivo may cause neurotoxic effects independent of the CB1 receptor, potentially mediated through VR1 receptors.	High concentrations may induce cell death and inflammation.	[9]

Biological Pathways

Anandamide is an endogenous neurotransmitter involved in the endocannabinoid system.[10] Its levels are tightly regulated by specific biosynthesis and degradation pathways.

Anandamide Biosynthesis

Anandamide is synthesized from the membrane phospholipid precursor N-arachidonoyl phosphatidylethanolamine (NAPE) through multiple pathways.[10][11][12]



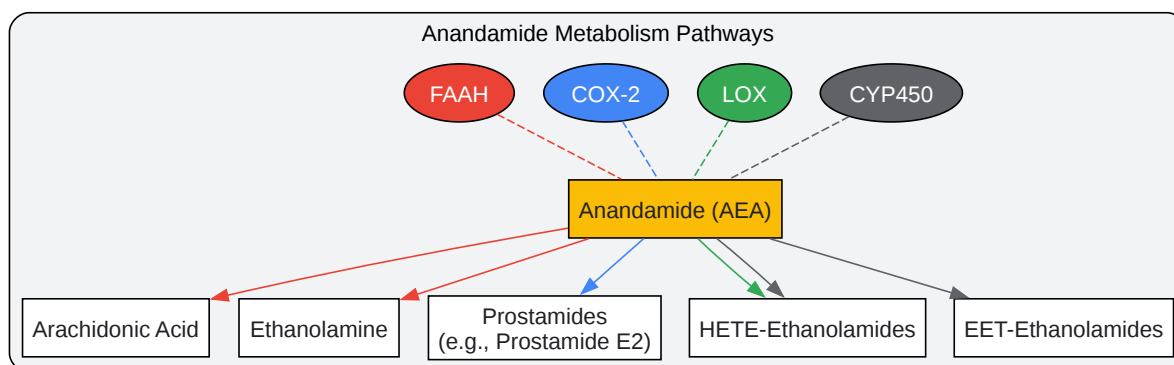
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Caption: Major enzymatic pathways for the biosynthesis of Anandamide (AEA) from NAPE.

Anandamide Metabolism

Anandamide has a short half-life in vivo due to rapid enzymatic degradation. The primary enzyme responsible for its breakdown is Fatty Acid Amide Hydrolase (FAAH).[10] Other

oxidative pathways also contribute to its metabolism.[13]



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Caption: Primary metabolic pathways for the degradation of Anandamide (AEA).

Experimental Protocols and Applications

The primary application of **Anandamide-d4** is as an internal standard for the quantification of endogenous anandamide by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2][4]

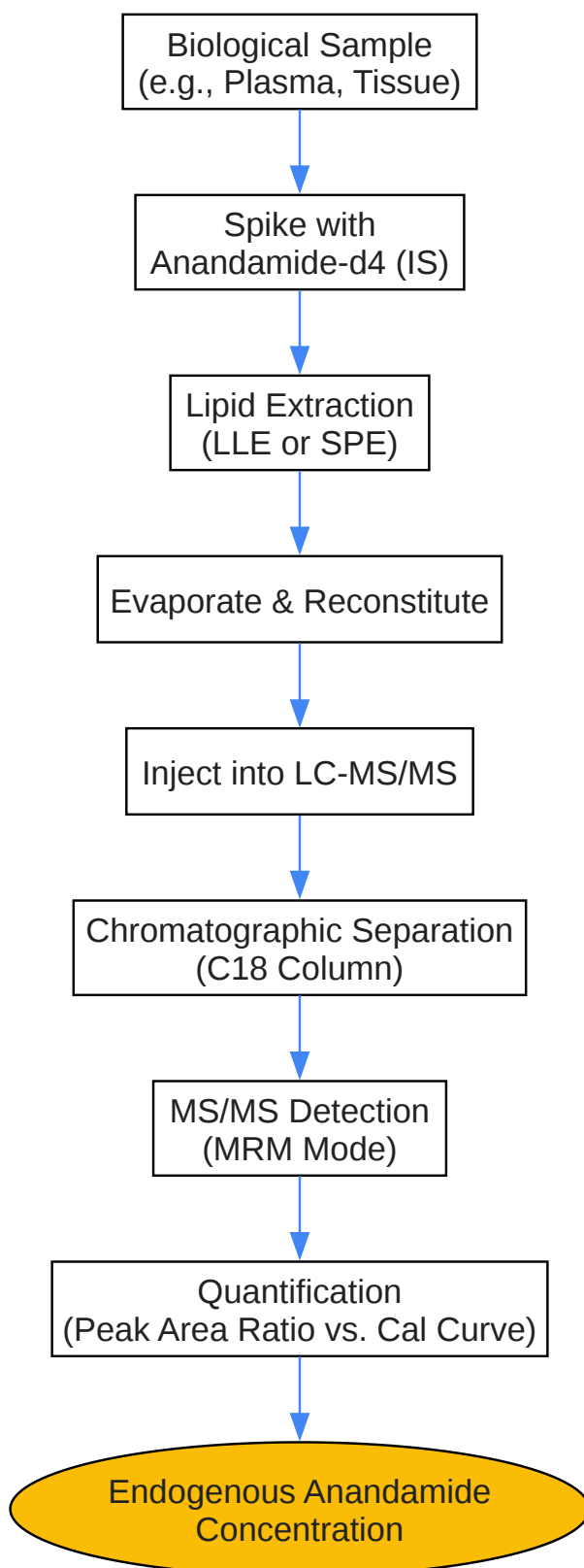
Quantification of Anandamide using LC-MS/MS

This protocol outlines a general methodology for using **Anandamide-d4** as an internal standard.

Methodology:

- Sample Preparation: Biological samples (e.g., plasma, brain homogenates) are collected. A known quantity of **Anandamide-d4** solution is spiked into each sample and calibrator.

- **Lipid Extraction:** Lipids, including anandamide and the internal standard, are extracted from the aqueous sample matrix using a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. A common LLE method involves using a solvent mixture like chloroform/methanol.
- **Solvent Evaporation and Reconstitution:** The organic solvent containing the lipids is evaporated to dryness, typically under a stream of nitrogen. The residue is then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
- **LC-MS/MS Analysis:** The reconstituted sample is injected into an LC-MS/MS system.
 - **Chromatography:** Anandamide and **Anandamide-d4** are separated from other lipids using a C18 reverse-phase column.
 - **Mass Spectrometry:** The analytes are detected using a mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both anandamide and **Anandamide-d4** are monitored.
- **Quantification:** A calibration curve is generated by plotting the ratio of the anandamide peak area to the **Anandamide-d4** peak area against the concentration of the calibrators. The concentration of anandamide in the unknown samples is then determined from this curve.



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Caption: General workflow for quantifying endogenous anandamide using **Anandamide-d4**.

Receptor Binding Assays

While **Anandamide-d4** is not typically used directly in binding assays, its parent compound, anandamide, is studied for its affinity to cannabinoid receptors (CB₁ and CB₂).^[1] A typical protocol involves:

- Preparation: Cell membranes expressing the receptor of interest (e.g., CB₁) are prepared.
- Competition Assay: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) and varying concentrations of the unlabeled test compound (e.g., anandamide).
- Separation and Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter is measured by scintillation counting.
- Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to a binding affinity constant (K_i). Anandamide exhibits a K_i value of approximately 52 nM for the CB₁ receptor.^[1]

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References

1. caymanchem.com [caymanchem.com]
2. rndsystems.com [rndsystems.com]
3. lgcstandards.com [lgcstandards.com]
4. Anandamide - d4 | Stable Isotopically Labeled Compounds | Tocris Bioscience [tocris.com]
5. datasheets.scbt.com [datasheets.scbt.com]
6. probiologists.com [probiologists.com]
7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]
- 9. The "dark side" of endocannabinoids: a neurotoxic role for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anandamide - Wikipedia [en.wikipedia.org]
- 11. Multiple pathways involved in the biosynthesis of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anandamide and its metabolites: what are their roles in the kidney? - PMC [pmc.ncbi.nlm.nih.gov]
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